molecular formula C15H30O2 B14738965 4,4,6-Trimethyl-2-octyl-1,3-dioxane CAS No. 5452-12-0

4,4,6-Trimethyl-2-octyl-1,3-dioxane

Cat. No.: B14738965
CAS No.: 5452-12-0
M. Wt: 242.40 g/mol
InChI Key: GYOVKTWOJRRTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-2-octyl-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by a six-membered dioxane ring with methyl groups at positions 4, 4, and 6, and a long-chain octyl group at position 2. These compounds are typically synthesized via oxidation or alkylation reactions involving substituted dioxane precursors, as seen in methods for synthesizing 2-substituted-1,3-dioxanes .

Properties

CAS No.

5452-12-0

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

4,4,6-trimethyl-2-octyl-1,3-dioxane

InChI

InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-14-16-13(2)12-15(3,4)17-14/h13-14H,5-12H2,1-4H3

InChI Key

GYOVKTWOJRRTOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OC(CC(O1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-2-octyl-1,3-dioxane typically involves the reaction of 2-octanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites , can enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,4,6-Trimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using or can convert the dioxane into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxanes.

Scientific Research Applications

4,4,6-Trimethyl-2-octyl-1,3-dioxane has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying the behavior of cyclic ethers in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-octyl-1,3-dioxane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond acceptor due to the presence of oxygen atoms in the dioxane ring. This property allows it to participate in hydrogen bonding with other molecules, influencing their reactivity and stability. Additionally, the compound’s cyclic structure provides rigidity, which can affect the conformational dynamics of molecules it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key parameters of 4,4,6-trimethyl-2-octyl-1,3-dioxane with similar derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
4,4,6-Trimethyl-1,3-dioxane C₇H₁₄O₂ 4,4,6-trimethyl 130.18 Thermally stable; used as solvent
4,4,6-Trimethyl-2-vinyl-1,3-dioxane C₉H₁₆O₂ 4,4,6-trimethyl, 2-vinyl 156.22 Reactive monomer for polymerization
4,4,6-Trimethyl-2-phenyl-1,3-dioxane C₁₃H₁₈O₂ 4,4,6-trimethyl, 2-phenyl 206.28 Fragrance ingredient (grapefruit-like aroma)
2,2,5-Trimethyl-1,3-dioxane-4,6-dione C₇H₁₀O₄ 2,2,5-trimethyl, 4,6-dione 158.15 Cyclic ester for organic synthesis
This compound C₁₅H₂₈O₂ (inferred) 4,4,6-trimethyl, 2-octyl ~256.38 (estimated) High hydrophobicity; potential surfactant N/A
Key Observations:
  • Hydrophobicity : The octyl group in the target compound significantly increases molecular weight and hydrophobicity compared to methyl, vinyl, or phenyl substituents. This property aligns with applications requiring lipid solubility, such as emulsifiers or corrosion inhibitors .
  • Thermal Stability : The base compound (4,4,6-trimethyl-1,3-dioxane) exhibits stability in condensed phases, with thermochemistry data (e.g., enthalpy of formation) reported in NIST databases . Longer alkyl chains may reduce volatility but increase melting points.
  • Reactivity: Vinyl-substituted derivatives (e.g., 4,4,6-trimethyl-2-vinyl-1,3-dioxane) are reactive monomers, whereas aromatic substituents (e.g., phenyl) enhance stability for use in fragrances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.